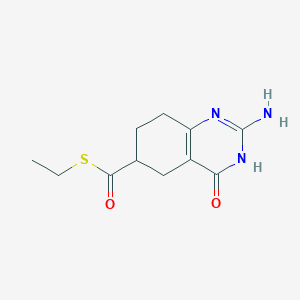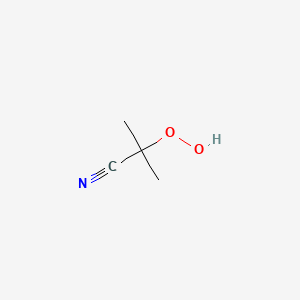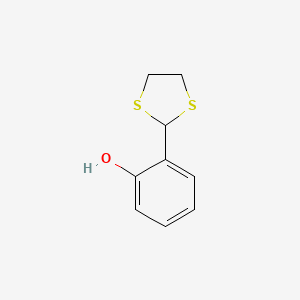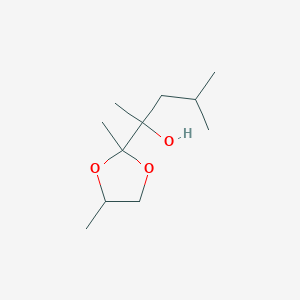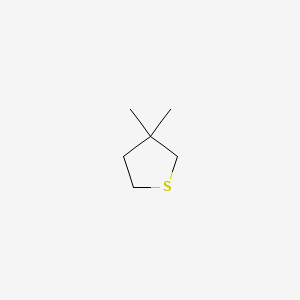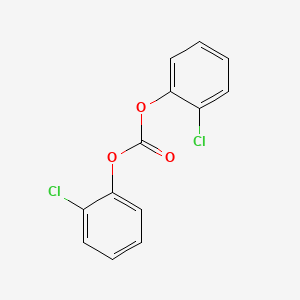
Carbonic acid, bis(2-chlorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, bis(2-chlorophenyl) ester is an organic compound that belongs to the class of carbonate esters. These esters are characterized by a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ can be either aliphatic or aromatic groups . This compound specifically has two 2-chlorophenyl groups attached to the carbonate moiety, making it a diaryl carbonate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonic acid, bis(2-chlorophenyl) ester can be synthesized through the reaction of 2-chlorophenol with phosgene (carbonyl dichloride) in the presence of a base. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4\text{ClOH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClOCOOC}_6\text{H}_4\text{Cl} + 2 \text{HCl} ] This reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the oxidative carbonylation of 2-chlorophenol using carbon monoxide and an oxidizer. This method is more environmentally friendly compared to the use of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, bis(2-chlorophenyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-chlorophenol and carbonic acid.
Transesterification: It can react with alcohols to form different carbonate esters.
Reduction: It can be reduced to form 2-chlorophenol and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: 2-chlorophenol and carbonic acid.
Transesterification: Various carbonate esters.
Reduction: 2-chlorophenol and methanol.
Applications De Recherche Scientifique
Carbonic acid, bis(2-chlorophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates.
Biology: Studied for its potential antimicrobial properties due to the presence of chlorine atoms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of high-performance plastics and coatings
Mécanisme D'action
The mechanism of action of carbonic acid, bis(2-chlorophenyl) ester involves its electrophilic character, which allows it to react with nucleophilic groups in various chemical reactions. The presence of chlorine atoms enhances its reactivity by making the ester more electrophilic. This property is particularly useful in antimicrobial applications, where it can disrupt microbial cell walls by reacting with nucleophilic groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Another diaryl carbonate used in the production of polycarbonates.
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polymers.
Uniqueness
Carbonic acid, bis(2-chlorophenyl) ester is unique due to the presence of chlorine atoms, which enhance its reactivity and antimicrobial properties. This makes it particularly useful in applications where enhanced reactivity is desired, such as in the synthesis of high-performance materials and antimicrobial agents .
Propriétés
Numéro CAS |
5676-66-4 |
|---|---|
Formule moléculaire |
C13H8Cl2O3 |
Poids moléculaire |
283.10 g/mol |
Nom IUPAC |
bis(2-chlorophenyl) carbonate |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15/h1-8H |
Clé InChI |
MUCRFDZUHPMASM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(=O)OC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


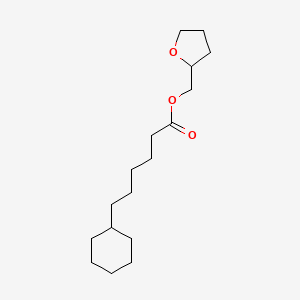
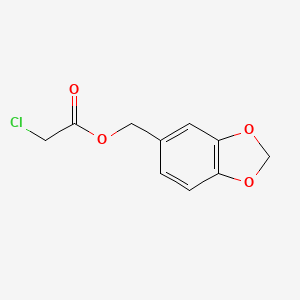


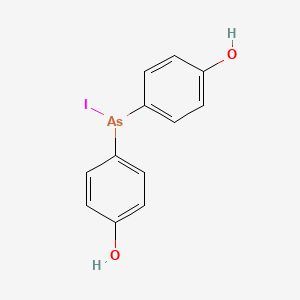
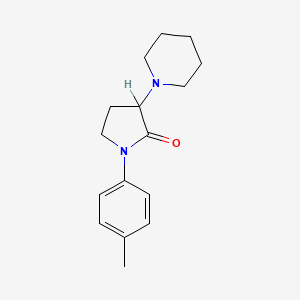
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
